N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring and a thiadiazole ring, which are both heterocyclic structures containing sulfur and nitrogen atoms. The unique arrangement of these rings imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with a suitable thiadiazole derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the carboxamide bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process parameters are carefully controlled to ensure consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the thiazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole or thiadiazole derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: Similar structure with a benzamide group instead of the thiadiazole ring.
N-(4,5-dimethyl-1,3-thiazol-2-yl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of the thiadiazole ring.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Features a pyridazinylacetamide group.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C8H8N4OS2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4OS2/c1-4-5(2)15-8(9-4)10-7(13)6-3-14-12-11-6/h3H,1-2H3,(H,9,10,13) |
InChI Key |
XKSKKBLBFBFLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSN=N2)C |
Origin of Product |
United States |
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